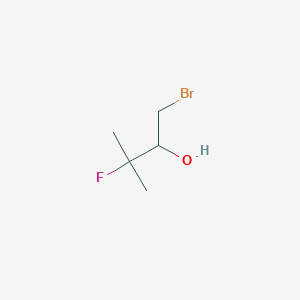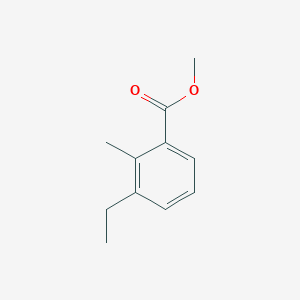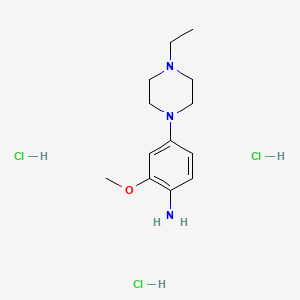
1-Bromo-3-fluoro-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-fluoro-3-methylbutan-2-ol is an organic compound that belongs to the class of halogenated alcohols It features a bromine atom, a fluorine atom, and a hydroxyl group attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-3-methylbutan-2-ol can be synthesized through several methods. One common approach involves the halogenation of 3-methylbutan-2-ol. The hydroxyl group in 3-methylbutan-2-ol can be substituted with a bromine atom using hydrobromic acid (HBr) under acidic conditions . The fluorine atom can be introduced through a subsequent fluorination reaction using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine-containing compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and fluorination processes. These processes are carried out in controlled environments to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can enhance the efficiency of these production methods.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-fluoro-3-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution: Formation of new halogenated or hydroxylated compounds.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
1-Bromo-3-fluoro-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-fluoro-3-methylbutan-2-ol involves its interaction with molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules and pathways.
Similar Compounds:
1-Bromo-3-methylbutan-2-ol: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluoro-3-methylbutan-2-ol: Lacks the bromine atom, leading to different chemical properties and uses.
1-Bromo-2-fluoro-3-methylbutane: Similar structure but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness: this compound is unique due to the presence of both bromine and fluorine atoms along with a hydroxyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
| 125363-50-0 | |
Formule moléculaire |
C5H10BrFO |
Poids moléculaire |
185.03 g/mol |
Nom IUPAC |
1-bromo-3-fluoro-3-methylbutan-2-ol |
InChI |
InChI=1S/C5H10BrFO/c1-5(2,7)4(8)3-6/h4,8H,3H2,1-2H3 |
Clé InChI |
FMICFHWVIJKDJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(CBr)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
![3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13576481.png)






![3-Amino-3-[2-(propan-2-yl)phenyl]cyclobutan-1-ol](/img/structure/B13576575.png)
